molecular formula C15H20O2 B14294707 6,6-Dimethyl-3-phenylheptane-2,5-dione CAS No. 112481-16-0

6,6-Dimethyl-3-phenylheptane-2,5-dione

Cat. No.: B14294707
CAS No.: 112481-16-0
M. Wt: 232.32 g/mol
InChI Key: WTNVSIFCPJIWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-3-phenylheptane-2,5-dione is an organic compound with the molecular formula C15H20O2 It is a diketone, meaning it contains two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-3-phenylheptane-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropanoic acid with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to form the diketone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-3-phenylheptane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids.

    Reduction: Reduction of the diketone can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,6-Dimethyl-3-phenylheptane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-3-phenylheptane-2,5-dione involves its interaction with various molecular targets. The diketone functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with similar structural features but different substituents.

    2,6-Dimethyl-3,5-heptanedione: A related compound with a similar backbone but lacking the phenyl group.

Uniqueness

6,6-Dimethyl-3-phenylheptane-2,5-dione is unique due to the presence of both the phenyl group and the diketone functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

CAS No.

112481-16-0

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

6,6-dimethyl-3-phenylheptane-2,5-dione

InChI

InChI=1S/C15H20O2/c1-11(16)13(10-14(17)15(2,3)4)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3

InChI Key

WTNVSIFCPJIWLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.